molecular formula C10H12N2O2S B2501660 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one CAS No. 2097926-03-7

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Cat. No. B2501660
CAS RN: 2097926-03-7
M. Wt: 224.28
InChI Key: BKIHPMQVRCCLGR-UHFFFAOYSA-N
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Description

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been widely studied for its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds, including pyridazinone derivatives, is a key area of research due to their expected biological activities. For instance, the reaction of specific butanoic acid derivatives with antipyrin led to the formation of pyridazinone derivatives, which were further modified to yield compounds with antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, a general route for the synthesis of a novel class of pyridazin-3-one derivatives was established, leading to the formation of various fused azines with potential utility in further chemical synthesis (Ibrahim & Behbehani, 2014).

Synthetic Applications and Chemical Reactions

The research extends to exploring the synthetic versatility of these compounds, such as the preparation of 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogs, showcasing their potential in generating a variety of chemical structures under different reaction conditions (Ibrahim, El-Shaaer, & Hassan, 2002). Another study focused on the synthesis of 5-aryl-2-oxopyrrole derivatives as synthons for highly substituted pyrroles, indicating their role as versatile synthetic building blocks for the construction of complex molecules (Metten, Kostermans, Van Baelen, Smet, & Dehaen, 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyridazinone derivatives depend on their specific structure and the nature of their biological activity . The specific safety and hazards of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

Future Directions

The future directions for research on pyridazinone derivatives could include the design and synthesis of new compounds with potential pharmacological activities, as well as further investigation into their mechanisms of action . The specific future directions for “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

properties

IUPAC Name

2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHPMQVRCCLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=C2CSCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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